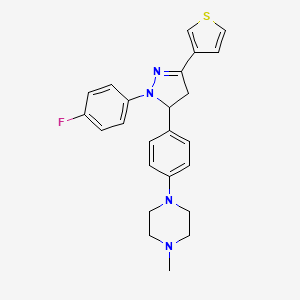![molecular formula C9H8ClF3N4 B12389566 2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine](/img/structure/B12389566.png)
2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine is a chemical compound known for its unique structural properties and potential applications in various fields. The presence of the trifluoromethyl group and the chloro substituent on the phenyl ring contributes to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with guanidine under controlled conditions. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at a temperature range of 20°C to 60°C . The reaction mixture is then heated to a temperature not exceeding 70°C to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired quality.
化学反応の分析
Types of Reactions
2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted and reduced derivatives of the original compound, which can have different chemical and physical properties.
科学的研究の応用
2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The trifluoromethyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery .
類似化合物との比較
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-chloro-3-(trifluoromethyl)phenyl-piperidinol
Uniqueness
2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine stands out due to its unique combination of the trifluoromethyl and chloro groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C9H8ClF3N4 |
|---|---|
分子量 |
264.63 g/mol |
IUPAC名 |
2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine |
InChI |
InChI=1S/C9H8ClF3N4/c10-7-2-1-5(4-16-17-8(14)15)3-6(7)9(11,12)13/h1-4H,(H4,14,15,17)/b16-4+ |
InChIキー |
SYKKEBRXRXCNEC-AYSLTRBKSA-N |
異性体SMILES |
C1=CC(=C(C=C1/C=N/N=C(N)N)C(F)(F)F)Cl |
正規SMILES |
C1=CC(=C(C=C1C=NN=C(N)N)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12389504.png)








![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389539.png)



![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-5-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B12389557.png)
